molecular formula C9H21Cl2N3O B2519569 2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride CAS No. 1909316-72-8

2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride

Cat. No. B2519569
CAS RN: 1909316-72-8
M. Wt: 258.19
InChI Key: CGGACNUGUQRRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride, commonly known as AEDH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AEDH is a white crystalline powder that is soluble in water and has a molecular weight of 266.2 g/mol.

Scientific Research Applications

Antibacterial Activity

  • A study by Iqbal et al. (2017) focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including compounds related to 2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride. These compounds showed moderate antibacterial activity, particularly against Gram-negative bacterial strains. The compound 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole was identified as the most active growth inhibitor of multiple bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017).

Memory Enhancement

  • A study conducted by Li Ming-zhu (2008) synthesized derivatives of piperazin-1-yl 2-(1-pyridin-2-yl-ethoxy) acetamide, closely related to the target compound. This study found that these derivatives can positively affect memory in mice, as measured by a swimming maze test, suggesting potential applications in cognitive enhancement or treatment of memory-related disorders (Li Ming-zhu, 2008).

Antitumor Activity

  • Albratty et al. (2017) explored the synthesis of compounds involving this compound derivatives and found that some of these compounds exhibited promising inhibitory effects on different cancer cell lines. This suggests potential applications in cancer research or therapy (Albratty et al., 2017).

Antimicrobial and Antifungal Activities

  • Mokhtari and Pourabdollah (2013) synthesized N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and found them to be more effective against fungi than bacteria. Some derivatives were particularly effective against Candida species, indicating their potential in antimicrobial and antifungal applications (Mokhtari & Pourabdollah, 2013).

Enzyme Inhibition

  • In a study by Khalid (2012), N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives, structurally similar to this compound, showed promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. This suggests potential uses in the treatment of diseases related to enzyme dysregulation, such as Alzheimer's (Khalid, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-N-(2-piperidin-1-ylethyl)acetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.2ClH/c10-8-9(13)11-4-7-12-5-2-1-3-6-12;;/h1-8,10H2,(H,11,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGACNUGUQRRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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